![molecular formula C16H15ClFNOS B2498273 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one CAS No. 2097919-27-0](/img/structure/B2498273.png)
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves base-catalyzed Claisen-Schmidt condensation reactions or multicomponent condensation reactions. For example, Salian et al. (2018) described the synthesis of chalcone derivatives through a base-catalyzed Claisen-Schmidt condensation reaction, showcasing a methodology that could be adapted for the synthesis of complex molecules including those similar to the one (Salian et al., 2018). Another approach involves multicomponent reactions as described by Dyachenko et al. (2019), offering a pathway for the synthesis of functionalized thieno[2,3-b]pyridines, which could be relevant for creating compounds with similar frameworks (Dyachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to "1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one" has been characterized by techniques such as X-ray diffraction. Kariuki et al. (2021) synthesized and determined the structure of isostructural compounds using single crystal diffraction, which is a common method for determining the precise molecular geometry of complex organic molecules (Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical behavior of thiophene and pyridine derivatives involves various reactions including electrophilic substitution, nucleophilic substitution, and cyclization reactions. Klemm and Louris (1984) explored the electrophilic substitution reactions of thieno[3,2-b]pyridine, providing insights into the reactivity patterns that could be expected from similar compounds (Klemm & Louris, 1984).
Physical Properties Analysis
The physical properties of similar compounds, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. The crystalline structure often influences the compound's solubility and stability, as demonstrated by Liu et al. (2006), who analyzed the crystal structure of a complex organic molecule to understand its interactions and stability (Liu et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for chemical modifications, are crucial for the application of these compounds. Studies like those conducted by Thapa et al. (2010) on the synthesis and evaluation of pyridine derivatives for topoisomerase inhibition offer insights into the chemical functionality and potential biological activity of related compounds (Thapa et al., 2010).
Scientific Research Applications
Photophysical Properties and Potential Antitumor Applications
- Fluorescence in Antitumor Compounds : Thieno[3,2-b]pyridine derivatives, similar in structure to the chemical of interest, show promising fluorescence properties and solvatochromic behavior in different solvents. These derivatives were evaluated as potential antitumor compounds, indicating a potential research area for the chemical (Carvalho et al., 2013).
Crystallographic and Molecular Structure Studies
- Crystal Structure Analysis : Studies on related thieno[2,3-b]pyridine compounds, focusing on their crystal structures, have been conducted. Such research provides insights into the molecular conformation and stability, which are crucial for understanding the properties and potential applications of similar compounds (Zhao et al., 2012).
Synthesis and Reactivity in Chemical Research
- Polyheterocyclic Synthesis : Research on thieno[2,3-b]pyridine derivatives has explored their use in the synthesis of various polyheterocyclic compounds. These synthetic pathways are significant for developing new pharmaceuticals and materials (Elneairy et al., 2006).
- Novel Compounds Synthesis : The synthesis of new thieno[2,3-b]pyridines and related compounds opens up avenues for the discovery of novel pharmaceuticals and materials. These synthetic routes and the resulting new compounds are essential for advancing chemical research (Abdelhamid et al., 2008).
Biological Evaluation and Drug Development
- Anticancer, Anti-Alzheimer, and Anti-COX-2 Activities : Thieno[2,3-b]pyridine derivatives have been studied for their biological activities, including anticancer, anti-Alzheimer, and anti-COX-2 effects. These activities are critical for drug development and therapeutic applications (Attaby et al., 2014).
Molecular Engineering and Photophysical Studies
- Photophysical Properties and Engineering : The photophysical properties of thieno[3,2-b]pyridine derivatives can be chemically tuned, making them valuable for applications in molecular engineering and as fluorophores (Sung et al., 2018).
properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-15-9-12-10-19(8-7-14(12)21-15)16(20)6-5-11-3-1-2-4-13(11)18/h1-4,9H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOGCCSGVSXWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(2-fluorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)
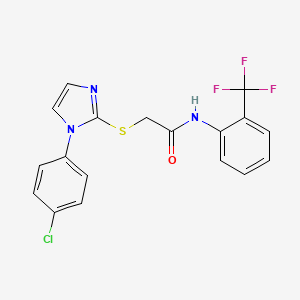
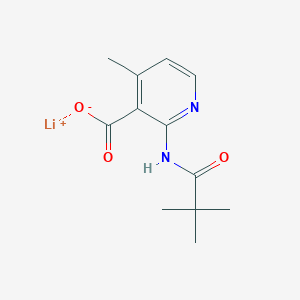
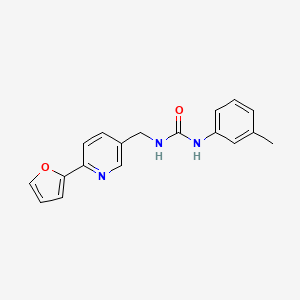
![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
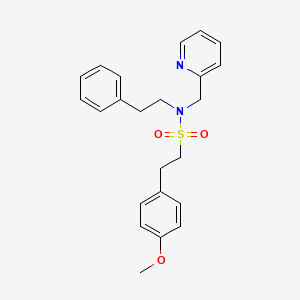
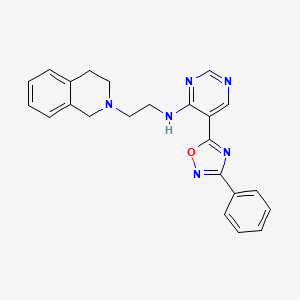
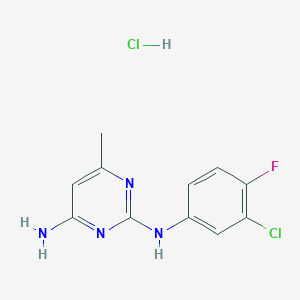
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
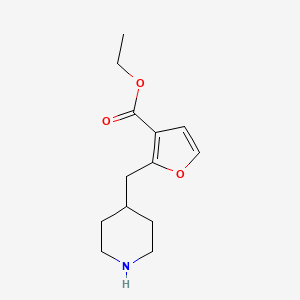
![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)
